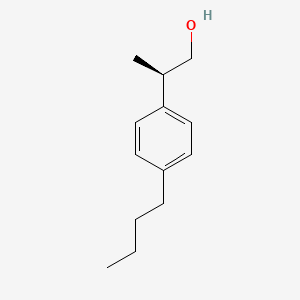

(2R)-2-(4-Butylphenyl)propan-1-ol

Descripción

BenchChem offers high-quality (2R)-2-(4-Butylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(4-Butylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-(4-butylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIIPNUBYOFHTI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(4-Butylphenyl)propan-1-ol: Technical Guide & Historical Analysis

[1][2]

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers Subject: Pharmaceutical Impurities, NSAID Structure-Activity Relationships (SAR), and Metabolic Pathways.[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-(4-butylphenyl)propan-1-ol is a primary alcohol belonging to the class of 2-arylpropanols.[1][2] In the context of pharmaceutical development, it is most significant as the reduced alcohol derivative of Ibuprofen Impurity B (the n-butyl analog of Ibuprofen).[1][2]

While the isobutyl isomer (Ibuprofen alcohol) is the primary metabolite of the blockbuster drug Ibuprofen, the n-butyl isomer discussed here represents a critical "shadow compound."[1][2] Its presence tracks the purity of starting materials (alkylbenzenes) and serves as a vital probe in Structure-Activity Relationship (SAR) studies determining the steric requirements of Cyclooxygenase (COX) inhibition.[1][2]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 2-(4-butylphenyl)propan-1-ol |

| Common Designation | n-Butyl Ibuprofen Alcohol; Reduced Impurity B |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Structural Class | Phenylpropanol; 2-Arylpropionic acid derivative |

| Key Isomerism | Exists as (R) and (S) enantiomers at the C2 position.[1][2][3][4] |

| Related Pharmacopeial Impurity | Precursor to Ibuprofen Impurity B (EP/USP) |

| Solubility | Lipophilic; Soluble in Methanol, Acetonitrile, DCM.[1][2] |

Part 2: Discovery & Historical Context[1][2]

The history of 2-(4-butylphenyl)propan-1-ol is inextricably linked to the "Boots Research" era of the 1950s and 60s, which sought safer alternatives to Aspirin and Corticosteroids.[1][2]

The "Profen" Race (1950s–1960s)

Dr. Stewart Adams and chemist John Nicholson at Boots Pure Drug Company (UK) synthesized hundreds of phenoxy- and phenyl-alkanoic acids.[1][2] The discovery pipeline focused on optimizing two variables:

-

The Alkyl Chain: Varying between methyl, ethyl, propyl, n-butyl, and isobutyl.[1][2]

-

The Acid Head: Acetic vs. Propionic vs. Butyric acids.

The n-butyl variants, including the precursor to 2-(4-butylphenyl)propan-1-ol, were synthesized to test the "lipophilic pocket" limit of the COX enzyme.[1][2] While the isobutyl group (Ibuprofen) provided the optimal balance of potency and hepatotoxicity, the n-butyl analogs (including this alcohol) were retained as key comparator molecules in SAR libraries.[1][2]

The Impurity Era (1980s–Present)

As Ibuprofen patents expired and generic manufacturing exploded, the source of the starting material, Isobutylbenzene , became critical.[1][2] Industrial isobutylbenzene is often contaminated with n-butylbenzene (due to incomplete isomerization during Friedel-Crafts alkylation).[1][2]

-

The Cascade: n-Butylbenzene

n-Butyl Ibuprofen (Impurity B)[1][2] -

Today, this alcohol is synthesized primarily as an Analytical Reference Standard to validate the selectivity of HPLC methods distinguishing between the iso and n isomers, which have identical molecular weights but distinct biological toxicities.[1][2]

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-(4-butylphenyl)propan-1-ol is typically achieved via the selective reduction of its carboxylic acid precursor.[1][2] This protocol ensures high enantiomeric retention if starting from a chiral acid.[1][2]

Protocol: Selective Reduction of 2-(4-butylphenyl)propionic Acid[1][2]

Objective: Synthesize 2-(4-butylphenyl)propan-1-ol from 2-(4-butylphenyl)propionic acid (Impurity B). Scale: 10 mmol Safety: Work in a fume hood; LiAlH₄ is pyrophoric.[1][2]

Reagents

-

Substrate: 2-(4-butylphenyl)propionic acid (2.06 g, 10 mmol)[1][2]

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (15 mmol, 1.5 eq)[1][2]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Quench: Glauber’s Salt (Na₂SO₄[1][2]·10H₂O) or Fieser method.[1][2]

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Charging: Add LiAlH₄ (0.57 g) to the flask, followed by 30 mL of anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Dissolve 2-(4-butylphenyl)propionic acid in 20 mL THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Note: Exothermic reaction; monitor internal temp < 10°C.[1][2]

-

Reflux: Once addition is complete, remove ice bath and warm to room temperature. Heat to gentle reflux (66°C) for 2 hours.

-

Monitoring: Check completion via TLC (Hexane:EtOAc 8:2). The acid spot (low R_f) should disappear, replaced by the alcohol spot (high R_f).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.[1][2]

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via Flash Column Chromatography (Silica Gel 60, 0-20% EtOAc in Hexanes).

Part 4: Metabolic & Analytical Pathways[1][2]

Understanding the relationship between the n-butyl and isobutyl isomers is vital for toxicological screening.[1][2] The n-butyl chain undergoes different oxidation kinetics (omega-oxidation) compared to the branched isobutyl chain.[1][2]

Visualization: The Impurity & Metabolic Cascade

The following diagram illustrates the parallel pathways of the Drug (Ibuprofen) and the Impurity (n-Butyl analog), highlighting where 2-(4-butylphenyl)propan-1-ol fits.[1][2]

Caption: Parallel synthesis and reduction pathways distinguishing the active drug (Blue) from the n-butyl impurity chain (Red/Yellow).[1][2]

Part 5: Applications in Drug Development[1][2]

Analytical Reference Standard (QC)

In High-Performance Liquid Chromatography (HPLC), distinguishing positional isomers is challenging.[1][2]

-

Challenge: 2-(4-isobutylphenyl)propan-1-ol and 2-(4-butylphenyl)propan-1-ol have the same mass (MW 192.[1][2]3) and similar fragmentation patterns in Mass Spectrometry.[1][2]

-

Solution: 2-(4-butylphenyl)propan-1-ol is used as a "marker" in method development to ensure the chromatographic column (typically C18 or Phenyl-Hexyl) has sufficient selectivity (Resolution > 1.[1][2]5) to separate the drug metabolite from the contaminant metabolite.[1][2]

Structure-Activity Relationship (SAR) Probes

In COX-1/COX-2 inhibition studies, the "methyl tail" of the propionic acid group fits into a hydrophobic channel.[1][2]

-

Researchers use the alcohol form (which is inactive as a COX inhibitor) as a negative control to prove that the carboxylic acid moiety is essential for binding Arg-120 in the COX active site.[1][2]

-

The n-butyl chain serves to probe the depth of the hydrophobic pocket compared to the wider, shorter isobutyl group.[1][2]

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Ibuprofen Monograph: Impurity B and P Standards. 10th Edition.[2] Strasbourg: EDQM. (2020).[1][2]

-

Adams, S. S. "The propionic acids: a personal perspective."[1][2] Journal of Clinical Pharmacology, 32(4), 317–323.[1][2] (1992).[1][2] (Detailed history of the Boots research program).

-

Rainsford, K. D. Ibuprofen: Discovery, Development and Therapeutics. John Wiley & Sons.[1][2] (2015).[1][2] (Comprehensive text on the chemistry and impurities of arylpropionic acids). [1][2]

-

Castillo, M., et al. "Determination of Non-Steroidal Anti-Inflammatory Drugs and their Metabolites."[1][2] Journal of Chromatography A, 828(1-2), 291-303.[1][2] (1998).[1][2] (Analytical separation of isobutyl vs n-butyl analogs).

-

Caviglioli, G., et al. "Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 30(3), 499-509.[1][2] (2002).[1][2]

Technical Guide: Solubility Profiling & Solvent Selection for (2R)-2-(4-Butylphenyl)propan-1-ol

Executive Summary

(2R)-2-(4-Butylphenyl)propan-1-ol is a critical chiral intermediate, often encountered in the asymmetric synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) or as a reduced impurity of 2-(4-butylphenyl)propionic acid (Ibuprofen Impurity B). Its solubility profile is governed by a competitive balance between its lipophilic domain (4-butylphenyl moiety) and its hydrophilic terminal hydroxyl group.

This guide provides a comprehensive technical framework for researchers to predict, measure, and model the solubility of this compound.[1] Unlike standard datasheets, this document focuses on the causality of solvation and provides self-validating protocols for generating regulatory-grade solubility data.

Physicochemical Basis of Solvation

To select the correct solvent system for crystallization, extraction, or formulation, one must first deconstruct the molecule’s interaction potential.

Structural Analysis

-

Lipophilic Domain: The p-butylphenyl group and the propyl backbone contribute significantly to the non-polar surface area. This drives high affinity for non-polar and aromatic solvents via Van der Waals and

- -

Hydrophilic Domain: The primary alcohol (-CH

OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This facilitates solubility in short-chain alcohols and ethers. -

Chirality: While the (2R) configuration does not alter solubility in achiral solvents compared to the racemate, it is critical when selecting chiral resolving agents or evaluating solubility in chiral solvents.

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) and analog data (Ibuprofen alcohol), the estimated physicochemical properties are:

| Property | Estimated Value | Implication |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; practically insoluble in water. |

| Hansen | ~17.5 MPa | Good solubility in aromatics (Toluene). |

| Hansen | ~4.0 MPa | Low polarity requirement. |

| Hansen | ~11.0 MPa | Requires moderate H-bonding capability in solvent. |

Solvent Selection Strategy

The following table categorizes solvents based on their interaction mechanism with (2R)-2-(4-Butylphenyl)propan-1-ol.

Table 1: Representative Solubility Profile (at 25°C)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Class 1: Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding match with the hydroxyl group; alkyl chain is solvated by the organic tail of the alcohol. |

| Class 2: Polar Aprotic | Ethyl Acetate, Acetone | High (>100 mg/mL) | Dipole-dipole interactions stabilize the hydroxyl dipole; good general solvency for the aromatic ring. |

| Class 3: Aromatic | Toluene | High (>80 mg/mL) | |

| Class 4: Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Excellent general solvent for lipophilic alcohols; useful for initial dissolution but avoided in final formulation due to toxicity. |

| Class 5: Aliphatic | n-Heptane, Hexane | Moderate/Temperature Dependent | Soluble at high temps; likely to crystallize/oil out at low temps. Ideal for recrystallization (antisolvent). |

| Class 6: Aqueous | Water, pH 1.2 - 7.4 | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; energy penalty of disrupting water network is too high. |

Experimental Determination Protocol

Reliable solubility data requires a system that ensures thermodynamic equilibrium. The following protocol uses the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification.

Workflow Diagram

Figure 1: Isothermal saturation workflow ensuring thermodynamic equilibrium before quantification.

Detailed Methodology

-

Preparation: Add excess (2R)-2-(4-Butylphenyl)propan-1-ol solid/oil to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Place vials in an orbital shaker incubator controlled at the target temperature (e.g., 298.15 K). Shake at 200 rpm for 24–48 hours.

-

Expert Tip: If the solid fully dissolves, add more solute until a persistent solid phase remains. This ensures saturation.

-

-

Phase Separation: Stop agitation and allow the phases to settle for 2 hours (isothermal). Filter the supernatant using a pre-heated syringe filter (0.45 µm PVDF or PTFE) to remove undissolved solids.

-

Why Pre-heat? To prevent the saturated solution from crystallizing inside the cold filter needle, which would artificially lower the reading.

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Wavelength: 264 nm (primary) and 272 nm (secondary) – characteristic of the phenyl chromophore.

-

Calculation: Determine concentration using a calibration curve of the pure standard.

-

Thermodynamic Modeling

For process optimization (e.g., cooling crystallization), experimental data points are often insufficient. We use thermodynamic models to predict solubility across a temperature range.[2]

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3]

- : Empirical model parameters derived from regression of experimental data.

Thermodynamic Logic Flow

Figure 2: Decision logic for selecting the appropriate thermodynamic model.

Interpretation of Parameters[4]

-

Positive Enthalpy (

): The dissolution is endothermic. Solubility increases with temperature (typical for this molecule in organic solvents). -

Positive Entropy (

): The disorder increases upon dissolution, driving the process despite the enthalpic cost.

Application in Purification

For the purification of (2R)-2-(4-Butylphenyl)propan-1-ol from its reaction mixture:

-

Crystallization: Use a binary solvent system. Dissolve in warm Ethanol (good solvent), then slowly add Water or Heptane (antisolvent) to induce controlled precipitation.

-

Extraction: If the compound is in an aqueous reaction matrix, extract with Ethyl Acetate or Toluene . The high partition coefficient (LogP > 3) ensures >98% recovery in the organic phase.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents. Retrieved from

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19922630, 2-(4-iso-Butylphenyl)-2-propanol. Retrieved from

-

Ren, B., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from

- European Pharmacopoeia.Ibuprofen Impurity B Monograph. (Reference for the structural analog and impurity profiling).

Sources

Application Note: High-Purity Synthesis & Application of (2R)-2-(4-Butylphenyl)propan-1-ol

Executive Summary & Molecule Profile[1]

(2R)-2-(4-Butylphenyl)propan-1-ol is a high-value chiral building block belonging to the class of 2-arylpropanols. While structurally analogous to the pharmaceutical intermediate Ibuprofen alcohol (which possesses an isobutyl group), the 4-n-butyl variant is distinct. Its linear alkyl chain confers unique anisotropic properties, making it a critical chiral dopant in Liquid Crystal (LC) technologies and a precise probe for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

This guide details the chemoselective synthesis of the (2R)-isomer via the reduction of its corresponding chiral acid and its subsequent application as a chiral inducer in ferroelectric liquid crystals.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2R)-2-(4-butylphenyl)propan-1-ol |

| CAS Number | 75626-44-1 (Generic); 1263078-21-2 (Precursor Acid) |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Chiral Center | C2 (Beta-position) |

| Key Application | Chiral Dopant (LCs), NSAID Impurity Standard, Chiral Auxiliary |

CRITICAL DISTINCTION: Do not confuse this molecule with (2R)-2-(4-Isobutylphenyl)propan-1-ol (Ibuprofen alcohol). The n-butyl chain (linear) vs. isobutyl (branched) significantly alters the melting point and mesogenic (liquid crystalline) behavior.

Core Directive: Synthesis & Application Strategy

The most reliable route to high-enantiomeric excess (ee) (2R)-2-(4-Butylphenyl)propan-1-ol is not the direct resolution of the alcohol, but the chemoselective reduction of the commercially available or easily resolved (R)-2-(4-butylphenyl)propionic acid. Direct enzymatic resolution of primary alcohols with remote chiral centers (beta-position) often yields lower selectivity (E-values) compared to their acid precursors.

Strategic Workflow

-

Precursor Acquisition: Synthesis/Sourcing of (R)-2-(4-butylphenyl)propionic acid.

-

Chemoselective Reduction: Borane-mediated reduction to preserve the C2 stereocenter.

-

Application: Esterification to generate Chiral Liquid Crystal Dopants.

Protocol A: Chemoselective Synthesis via Borane Reduction

Objective: Synthesize >98% ee (2R)-2-(4-Butylphenyl)propan-1-ol from (R)-2-(4-butylphenyl)propionic acid without racemization.

Mechanism: Borane-THF complex (

Materials

-

Substrate: (R)-2-(4-Butylphenyl)propionic acid (10.0 mmol)

-

Reagent: Borane-tetrahydrofuran complex (

), 1.0 M solution (12.0 mmol) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Methanol, 1M HCl

-

Equipment: Flame-dried 100 mL round-bottom flask, nitrogen atmosphere line, syringe pump.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL round-bottom flask and cool under a stream of dry nitrogen.

-

Substrate Solvation: Dissolve (R)-2-(4-butylphenyl)propionic acid (2.06 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Using a syringe pump or pressure-equalizing dropping funnel, add the

solution (12 mL, 12 mmol) dropwise over 30 minutes.-

Caution: Hydrogen gas (

) is evolved. Ensure proper venting through a bubbler.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid spot (

) should disappear, and the alcohol spot (

-

-

Quenching (Critical):

-

Cool back to 0°C.

-

Slowly add Methanol (5 mL) dropwise. Vigorous bubbling will occur (quenching excess borane).

-

Stir for 30 minutes.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL), followed by saturated

and Brine. -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) yields the pure alcohol as a colorless oil.

Expected Yield: 90–95% Enantiomeric Excess (ee): >98% (Retained from starting material)

Protocol B: Application in Liquid Crystal Synthesis

Objective: Use (2R)-2-(4-Butylphenyl)propan-1-ol as a Chiral Dopant to induce a ferroelectric phase in a nematic liquid crystal host.

Context: The "4-butyl" chain aligns well with liquid crystal mesogens (rod-like molecules). By esterifying this chiral alcohol with a mesogenic acid (e.g., 4-(decyloxy)benzoic acid), we create a "Chiral Inducer." When doped into an achiral host, this molecule twists the supramolecular structure, creating a Chiral Nematic (

Reaction: Mitsunobu Esterification

This method is preferred over acid chloride coupling to prevent any risk of racemization and to operate under mild conditions.

Materials

-

Chiral Alcohol: (2R)-2-(4-Butylphenyl)propan-1-ol (Synthesized in Protocol A).

-

Mesogenic Acid: 4-(Decyloxy)benzoic acid (Liquid Crystal core).

-

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Preparation: In a dry flask under nitrogen, combine the mesogenic acid (1.0 eq), (2R)-alcohol (1.1 eq), and

(1.2 eq) in anhydrous THF. -

Activation: Cool to 0°C.

-

Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow.

-

Reaction: Stir at room temperature for 12 hours.

-

Precipitation: Pour the reaction mixture into cold Methanol. The mesogenic ester often precipitates out while the reagents remain in solution.

-

Filtration & Recrystallization: Filter the solid and recrystallize from Ethanol/Hexane to obtain the pure Chiral Dopant.

Analytical Validation (Quality Control)

To ensure the integrity of the application, the enantiomeric excess must be verified.

HPLC Method for (2R)-2-(4-Butylphenyl)propan-1-ol:

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol (98 : 2)

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 220 nm (Phenyl absorption)

-

Temperature: 25°C

-

Retention Times (Approximate):

-

(S)-Isomer: 12.5 min

-

(R)-Isomer: 14.2 min

-

-

Acceptance Criteria: ee > 98.5%

Pathway Visualization

The following diagram illustrates the synthesis of the chiral alcohol and its subsequent transformation into a Liquid Crystal Dopant.

Caption: Synthesis pathway from commercial acid precursor to Functional Liquid Crystal (LC) Dopant via chemoselective borane reduction and Mitsunobu esterification.

References

-

Sigma-Aldrich. (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol Product Specification. (Note: Reference for the isobutyl analog, used for structural comparison). Link

-

Pharmaffiliates. (R)-2-(4-Butylphenyl)propanoic Acid Product Data. Retrieved from Pharmaffiliates.com. Link

-

Yashima, E., et al. (2010). "Helical Structure of Liquid Crystalline Poly(N-((4-n-butylphenyl)diphenylmethyl) methacrylamide)". Macromolecules, 43(17), 7386-7390.[1][2] (Demonstrates the use of 4-butylphenyl groups in chiral LC polymers). Link[1]

-

Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid. Patent CN102199085A. (Describes the synthesis of the precursor acid). Link

-

ChemicalBook. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID Synthesis and Properties. Link

Sources

Application Note & Protocols: (2R)-2-(4-Butylphenyl)propan-1-ol as a Chiral Precursor for Pharmaceutical Intermediates

Abstract: The 2-arylpropionic acids, commonly known as "profens," are a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that includes widely used medications like ibuprofen and naproxen.[1][2] The therapeutic efficacy of these drugs is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes compared to its (R)-counterpart.[3][4] Consequently, the stereocontrolled synthesis of these active pharmaceutical ingredients (APIs) is of paramount importance in modern drug development. This application note details the strategic use of (2R)-2-(4-butylphenyl)propan-1-ol, a key chiral alcohol, as a precursor for the synthesis of (R)-2-(4-butylphenyl)propanoic acid. This compound serves as a valuable intermediate for creating profen analogs for structure-activity relationship (SAR) studies and as a reference standard for impurity profiling.[5][6] We provide detailed, field-proven protocols for the stereoretentive oxidation of this precursor, discuss the scientific rationale behind methodological choices, and illustrate its potential for further elaboration into more complex pharmaceutical scaffolds.

Precursor Profile: Physicochemical Properties and Safety

(2R)-2-(4-Butylphenyl)propan-1-ol is a chiral primary alcohol. Its defined stereochemistry makes it an ideal starting material for syntheses where retention of chirality is critical.

Properties Summary

The key physicochemical data for the racemic analog, which are largely representative for the single enantiomer, are summarized below.

| Property | Value | Source |

| Chemical Name | (2R)-2-(4-Butylphenyl)propan-1-ol | - |

| Synonyms | (R)-Ibuprofen Alcohol analog | |

| CAS Number | Not specified for (R)-enantiomer; 36039-36-8 (racemate) | |

| Molecular Formula | C₁₃H₂₀O | [7] |

| Molecular Weight | 192.30 g/mol | [7] |

| Appearance | Expected to be a colorless liquid or low-melting solid | - |

| Purity (Typical) | ≥98.0% (HPLC) |

Handling and Safety

As with all laboratory reagents, (2R)-2-(4-butylphenyl)propan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.[8]

-

Hazard Statements: While specific data for this enantiomer is limited, related compounds may cause skin and eye irritation.[8][9] Ingestion may be harmful.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Strategic Importance in Chiral Profen Synthesis

The primary strategic value of using a chiral precursor like (2R)-2-(4-butylphenyl)propan-1-ol lies in its ability to directly yield an enantiomerically enriched product. Traditional syntheses of profens often produce a racemic mixture, which then requires a costly and often inefficient chiral resolution step to isolate the desired (S)-enantiomer. By starting with a molecule where the stereocenter is already established, the synthesis becomes more atom-economical and efficient.

Oxidation of (2R)-2-(4-butylphenyl)propan-1-ol yields (R)-2-(4-butylphenyl)propanoic acid. Although the (S)-enantiomer is the active COX inhibitor, the (R)-enantiomer is crucial for several reasons:

-

Metabolic Studies: Many (R)-profens undergo in-vivo metabolic chiral inversion to the active (S)-form.[4][10] Synthesizing the pure (R)-enantiomer is essential for studying this bio-inversion mechanism.

-

Pharmacological Research: Some studies have explored unique therapeutic activities of (R)-enantiomers, distinct from the anti-inflammatory properties of their (S)-counterparts.[3]

-

Reference Standards: It serves as a certified reference material for detecting and quantifying it as an impurity in the synthesis of the corresponding (S)-enantiomer.

Protocols for Stereoretentive Oxidation

The critical transformation is the oxidation of the primary alcohol to a carboxylic acid without affecting the chiral center at the adjacent carbon. Here we provide two robust protocols that balance efficiency, control, and modern synthetic standards.

Protocol 3.1: Controlled Two-Step Oxidation (Recommended)

This method offers superior control by proceeding through a stable aldehyde intermediate, minimizing over-oxidation and side reactions that could compromise stereochemical purity.

Workflow Diagram:

Step 3.1.1: Oxidation to (2R)-2-(4-Butylphenyl)propanal

-

Rationale: Pyridinium chlorochromate (PCC) is a reliable and mild oxidant for converting primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[11] The reaction is performed in an anhydrous solvent to prevent the formation of gem-diols which could be further oxidized.

-

Materials:

-

(2R)-2-(4-Butylphenyl)propan-1-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and anhydrous DCM.

-

In a separate flask, dissolve (2R)-2-(4-butylphenyl)propan-1-ol (1.0 eq) in anhydrous DCM.

-

Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

-

Step 3.1.2: Oxidation to (R)-2-(4-Butylphenyl)propanoic Acid (Pinnick Oxidation)

-

Rationale: The Pinnick oxidation is a highly chemoselective method for converting aldehydes to carboxylic acids. It uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic buffered conditions, which is tolerant of many functional groups and, crucially, does not racemize α-chiral aldehydes.

-

Materials:

-

Crude (2R)-2-(4-butylphenyl)propanal (1.0 eq)

-

tert-Butanol

-

2-Methyl-2-butene (as a chlorine scavenger)

-

Sodium chlorite (NaClO₂) (1.5 eq)

-

Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

-

Water

-

-

Procedure:

-

Dissolve the crude aldehyde in tert-butanol in a flask. Add 2-methyl-2-butene (2.0 eq).

-

In a separate beaker, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

-

Add the aqueous oxidant solution to the stirred aldehyde solution at room temperature. An exotherm may be observed.

-

Stir vigorously for 1-2 hours. Monitor by TLC until the aldehyde is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH 2-3 using 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude carboxylic acid can be purified by flash column chromatography or recrystallization.

-

Protocol 3.2: Biocatalytic Oxidation (Green Chemistry Approach)

-

Rationale and Expertise: Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical oxidants.[12] Alcohol dehydrogenase (ADH) enzymes can perform this oxidation with exceptional stereospecificity under mild aqueous conditions. This protocol is conceptual, as the specific enzyme and co-factors must be selected and optimized for the substrate.

-

Conceptual Procedure:

-

Enzyme Screening: Screen a panel of commercially available ADHs for activity towards (2R)-2-(4-butylphenyl)propan-1-ol.

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7-8), combine the substrate, the selected ADH, and a catalytic amount of the necessary co-factor (typically NAD⁺ or NADP⁺).

-

Co-factor Regeneration: Include a co-factor regeneration system. For oxidation, this often involves an enzyme like lactate dehydrogenase and pyruvate, which consumes the NADH produced and drives the equilibrium towards the oxidized product.

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Work-up: Upon completion, acidify the mixture and extract the carboxylic acid product with an organic solvent.

-

Product Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product, (R)-2-(4-butylphenyl)propanoic acid, is essential.

| Technique | Expected Result / Purpose |

| ¹H and ¹³C NMR | Confirms the chemical structure. Key signals include the disappearance of the -CH₂OH protons and the appearance of a -COOH proton (typically >10 ppm). |

| Mass Spectrometry | Confirms the molecular weight (206.29 g/mol for C₁₃H₁₈O₂).[5] |

| FT-IR Spectroscopy | Shows a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. |

| Chiral HPLC | Crucial for Quality Control. Determines the enantiomeric excess (e.e.) of the product, confirming that the stereocenter was preserved during oxidation. |

Application in the Synthesis of Loxoprofen Analogs

The synthesized (R)-2-(4-butylphenyl)propanoic acid is a versatile intermediate. As an example of its utility, it can be used to synthesize analogs of other NSAIDs, such as Loxoprofen. Loxoprofen features a 2-(4-substituted-phenyl)propanoic acid core.[13] The following is a proposed route to a novel Loxoprofen analog.

Protocol 5.1: Proposed Synthesis of a Loxoprofen Analog

-

Rationale: This procedure involves converting the carboxylic acid into a more reactive acid chloride, which can then undergo a Friedel-Crafts acylation with cyclopentanone to append the characteristic keto-cyclopentyl moiety of Loxoprofen analogs.

-

Procedure:

-

Acid Chloride Formation: Treat (R)-2-(4-butylphenyl)propanoic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) in an anhydrous solvent like DCM with a catalytic amount of DMF. Stir at room temperature until gas evolution ceases. Remove excess reagent under vacuum.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent (e.g., nitrobenzene or DCM). Cool to 0 °C and add aluminum chloride (AlCl₃) (1.1 eq).

-

Add cyclopentanone (1.0 eq) dropwise and allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it onto ice and concentrated HCl.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the target Loxoprofen analog.

-

Conclusion

(2R)-2-(4-Butylphenyl)propan-1-ol is a strategically valuable chiral precursor for the stereocontrolled synthesis of NSAID analogs. The detailed protocols provided herein for its oxidation to (R)-2-(4-butylphenyl)propanoic acid are designed for high fidelity, control, and yield, ensuring the preservation of the critical stereocenter. The application of this intermediate in the synthesis of more complex molecules, such as Loxoprofen analogs, underscores its versatility and importance for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new anti-inflammatory agents.

References

-

Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs) by asymmetric esterification. PubMed, National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. ProQuest. [Link]

-

Asymmetric synthesis of (S)-ibuprofen. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. National Center for Biotechnology Information (PMC). [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed, National Center for Biotechnology Information. [Link]

-

Ibuprofen: Synthesis, production and properties. ResearchGate. [Link]

-

Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Scientific Information Database (SID). [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Center for Biotechnology Information (PMC). [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

2-(4-iso-Butylphenyl)-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing ibuprofen.

-

Ibuprofen Synthesis. Synaptic, Central College. [Link]

-

Synthesis of 2-(4-isobutylphenyl) propanol. PrepChem.com. [Link]

-

Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. ChemRxiv. [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

-

Heterogeneously Catalyzed Alcohol Oxidation for the Fine Chemical Industry. ACS Publications. [Link]

-

2-(4-tert-Butylphenyl)propanal. PubChem, National Center for Biotechnology Information. [Link]

-

(R)-2-(4-Butylphenyl)propanoic Acid. Pharmaffiliates. [Link]

-

Method for synthesizing loxoprofen sodium. Patsnap. [Link]

-

Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Synthesis of Ibuprofen Degradation products and impurities Introduction. Amazon S3. [Link]

-

Studies on the Metabolism of 2,4'-isobutylphenylpropionic Acid (Ibuprofen) by Gas Chromatography and Mass Spectrometry. PubMed, National Center for Biotechnology Information. [Link]

-

Mechanism of metabolic chiral inversion of profens. ResearchGate. [Link]

-

Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. MDPI. [Link]

-

Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. Unife. [Link]

- Loxoprofen sodium synthesis method.

- Synthetic methods of loxoprofen sodium and intermediate thereof.

-

Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. CONICET Digital. [Link]

-

Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen. Via Medica Journals. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments. ResearchGate. [Link]

-

Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2-Addition of Diethylzinc to N‐Sulfonylimines. Wiley Online Library. [Link]

-

Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. Elsevier ScienceDirect. [Link]

- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

Sources

- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. 2-(4-iso-Butylphenyl)-2-propanol | C13H20O | CID 19922630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-(4-Isobutylphenyl)-propionic acid(15687-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Esterification of (2R)-2-(4-Butylphenyl)propan-1-ol

Abstract

This document provides a comprehensive technical guide for the esterification of (2R)-2-(4-Butylphenyl)propan-1-ol, the chiral alcohol precursor to Dexibuprofen. The synthesis of ester derivatives is a critical strategy in pharmaceutical development, often employed to create prodrugs with modified physicochemical properties, such as enhanced bioavailability or reduced gastrointestinal side effects.[1][2][3] This guide details multiple synthetic strategies, including classic acid-catalyzed methods, modern mild coupling reactions, and green biocatalytic approaches. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality behind procedural choices, and methods for reaction monitoring, purification, and characterization to ensure a self-validating and reproducible workflow.

Introduction: The Rationale for Esterification

(2R)-2-(4-Butylphenyl)propan-1-ol is a chiral primary alcohol. Its significance in drug development stems from its relationship to Dexibuprofen, the pharmacologically active (S)-enantiomer of Ibuprofen.[4] Esterification of the corresponding (S)-acid, Dexibuprofen, is a well-established method for producing prodrugs.[2][3] Similarly, esterifying the (2R)-alcohol can be a key step in convergent syntheses or in the creation of novel chemical entities.

The primary goal of esterifying an active pharmaceutical ingredient (API) or its precursor is to mask a polar functional group—in this case, the primary hydroxyl group—with a more lipophilic ester group. This modification can profoundly impact the molecule's properties:

-

Modulated Bioavailability: Increasing lipophilicity can alter absorption and distribution profiles.

-

Prodrug Design: The ester can be designed to be stable until it reaches a target physiological environment, where endogenous esterases hydrolyze it to release the active parent molecule.[1]

-

Reduced Side Effects: For APIs with local irritation potential (like the acidic group in NSAIDs), creating an ester prodrug can mitigate these effects.

This guide will explore several robust methods for achieving this transformation, catering to different laboratory capabilities and substrate sensitivities.

Strategic Selection of an Esterification Protocol

The choice of an esterification method depends on factors such as the stability of the starting materials, the desired reaction conditions (mild vs. harsh), and the scalability of the process. For a chiral molecule like (2R)-2-(4-Butylphenyl)propan-1-ol, preserving the stereochemical integrity of the chiral center is paramount.[4]

Method Comparison

| Method | Catalyst/Reagent | Conditions | Pros | Cons |

| Fischer-Speier | Strong Acid (H₂SO₄, TsOH) | High Temp, Reflux | Inexpensive, simple reagents. | Reversible, harsh conditions, risk of side reactions.[5][6][7] |

| Steglich | DCC/EDC, DMAP | Mild, Room Temp | High yields, mild conditions, good for sensitive substrates.[8][9] | Stoichiometric byproduct (urea), DCC is an allergen.[10] |

| Mitsunobu | PPh₃, DEAD/DIAD | Mild, Low Temp | Very mild, high functional group tolerance.[11][12][13] | Stoichiometric byproducts (phosphine oxide, hydrazine), expensive reagents.[14] |

| Enzymatic | Lipase (e.g., CALB) | Mild, Near-Neutral pH | High selectivity, environmentally friendly, reusable catalyst.[15][16][17] | Slower reaction times, requires specific solvents.[18][19] |

Given the value of the chiral substrate, the Steglich Esterification and Enzymatic Catalysis represent the most robust and recommended approaches for their mild conditions and high efficiency.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

The Steglich esterification is a powerful coupling method that proceeds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups or chiral centers.[9][10] The reaction utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to facilitate the formation of a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[8][20]

Materials and Reagents

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| (2R)-2-(4-Butylphenyl)propan-1-ol | 192.30 | 1.0 | 192 mg |

| Carboxylic Acid (R-COOH) | Varies | 1.1 | Varies |

| EDC·HCl | 191.70 | 1.2 | 230 mg |

| DMAP | 122.17 | 0.1 | 12 mg |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | ~10 mL |

Step-by-Step Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R)-2-(4-Butylphenyl)propan-1-ol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.1 eq.).

-

Dissolution: Dissolve the components in anhydrous dichloromethane (approx. 0.1 M concentration relative to the alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the coupling agent.

-

EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed (see Section 4.1).

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove residual DMAP and any basic impurities), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Lipase-Catalyzed ("Green") Esterification

Enzymatic esterification offers a highly selective and environmentally benign alternative to traditional chemical methods.[15] Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB, often sold as Novozym® 435), are effective catalysts that operate under mild conditions, minimizing the risk of racemization or side reactions.[17][18] The reaction is often performed in a non-polar organic solvent to shift the equilibrium towards ester formation.

Materials and Reagents

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| (2R)-2-(4-Butylphenyl)propan-1-ol | 192.30 | 1.0 | 192 mg |

| Carboxylic Acid (R-COOH) | Varies | 1.5-3.0 | Varies |

| Novozym® 435 (Immobilized CALB) | - | - | 20-50 mg (by weight) |

| n-Hexane or Toluene, Anhydrous | - | - | ~10 mL |

| Molecular Sieves (3Å or 4Å) | - | - | ~200 mg |

Step-by-Step Protocol

-

Preparation: To a clean, dry vial, add (2R)-2-(4-Butylphenyl)propan-1-ol (1.0 eq.) and the carboxylic acid (1.5-3.0 eq.). Using an excess of the acid can help drive the reaction equilibrium.

-

Solvent and Drying Agent: Add an anhydrous non-polar solvent (e.g., n-hexane) and activated molecular sieves. The sieves are critical for sequestering the water produced during the reaction, thereby preventing the reverse hydrolysis reaction.[5]

-

Enzyme Addition: Add the immobilized lipase, Novozym® 435.

-

Reaction: Seal the vial and place it in an orbital shaker or on a stirring plate set to a moderate speed (e.g., 200 rpm) at a controlled temperature, typically between 40-60 °C.

-

Monitoring: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots of the supernatant and analyzing by TLC or GC-MS.

-

Work-up:

-

Once the reaction is complete, stop the agitation and allow the immobilized enzyme and molecular sieves to settle.

-

Carefully decant or filter the solvent. The enzyme can be washed with fresh solvent, dried, and reused for subsequent reactions, highlighting the "green" aspect of this protocol.

-

Wash the organic solution with saturated aqueous NaHCO₃ to remove the excess carboxylic acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of high purity but can be further purified by column chromatography if necessary.

Self-Validating Systems: Monitoring and Characterization

Ensuring the success of the synthesis requires a robust analytical workflow. This validates the protocol and confirms the identity and purity of the final product.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction.[21][22]

-

Procedure:

-

Prepare a TLC developing chamber with an appropriate mobile phase (e.g., 20% Ethyl Acetate in Hexanes).

-

On a silica gel TLC plate, spot a sample of the starting alcohol, the co-spot (starting material and reaction mixture in the same lane), and the reaction mixture.

-

Develop the plate, dry it, and visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

-

-

Interpretation: The starting alcohol will have a specific retention factor (Rƒ). The ester product, being less polar, will have a higher Rƒ (it will travel further up the plate).[23] The reaction is considered complete when the starting alcohol spot is no longer visible in the reaction mixture lane.

Purification by Flash Column Chromatography

This is the standard method for purifying the crude ester from unreacted starting materials, byproducts, and residual reagents. The choice of solvent system is guided by the TLC analysis.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized ester.[4]

| Technique | Purpose | Expected Result for Ester Product |

| FTIR | Functional Group Analysis | Disappearance of broad O-H stretch (~3300 cm⁻¹). Appearance of strong C=O stretch (~1735 cm⁻¹). |

| ¹H NMR | Structural Elucidation | Disappearance of the alcohol -OH proton signal. A downfield shift of the -CH₂- protons adjacent to the newly formed ester oxygen. |

| ¹³C NMR | Carbon Skeleton Analysis | Appearance of a new carbonyl carbon signal (~170 ppm). |

| Mass Spec. | Molecular Weight | Detection of the molecular ion peak corresponding to the calculated mass of the ester. |

| Chiral HPLC | Enantiomeric Purity | Crucial for confirming that no racemization occurred at the chiral center. The product should show a single peak corresponding to the (R)-enantiomer when analyzed on a suitable chiral column.[24][25][26] |

Safety Precautions

-

General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Carbodiimides (DCC, EDC): These are potent allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

-

DMAP: Toxic and readily absorbed through the skin. Handle with extreme care.

-

Solvents: Dichloromethane, hexanes, and other organic solvents are flammable and volatile. Keep away from ignition sources.

-

Acids/Bases: Handle corrosive reagents like 1M HCl with care.

References

-

Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences. [Link]

-

Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs. PubMed Central. [Link]

-

LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University. [Link]

-

Steglich Esterification Definition. Fiveable. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. MDPI. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. CONICET. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Enhanced Catalysis of Ibuprofen Esterification by CALB Immobilized on Functionalized Magnetic Nanoparticles. SciELO. [Link]

-

Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. MDPI. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI. [Link]

-

Synthesis, characterization and in vitro hydrolysis studies of ester and amide prodrugs of dexibuprofen. ResearchGate. [Link]

-

Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Dexibuprofen Derivatives as Novel Anti-Inflammatory, Antioxidant and Molecular Docking Studies. PubMed. [Link]

-

Synthesis of Esters. NPTEL Archive. [Link]

-

Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. MDPI. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Fischer esterification Mechanism - Advantages and Applications. ScienceMotive. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

-

Chiral HPLC Column. Phenomenex. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

chiral columns. HPLC.eu. [Link]

-

HPLC Chiral Columns. Element Lab Solutions. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Esterification Reaction. Scribd. [Link]

-

Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. [Link]

-

TLC analysis of the reaction mixture during the esterification of the... ResearchGate. [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

Sources

- 1. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Dexibuprofen Derivatives as Novel Anti-Inflammatory, Antioxidant and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 8. fiveable.me [fiveable.me]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Steglich Esterification [organic-chemistry.org]

- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 25. elementlabsolutions.com [elementlabsolutions.com]

- 26. chromatographyonline.com [chromatographyonline.com]

side-products in the synthesis of (2R)-2-(4-Butylphenyl)propan-1-ol

Technical Support Center: Synthesis & Purity Control of (2R)-2-(4-Butylphenyl)propan-1-ol

Ticket ID: #SYN-BUT-OH-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Side-Products & Impurities[1][2]

Executive Summary: The "Profen" Alcohol Challenge

You are likely synthesizing (2R)-2-(4-Butylphenyl)propan-1-ol , the primary alcohol derivative of the NSAID Butibufen (or a homolog of Ibuprofen).[1][2] While the reduction of the carboxylic acid precursor seems straightforward, the presence of the benzylic stereocenter at the C2 position introduces critical risks regarding stereochemical erosion and elimination reactions.

This guide addresses the three most common impurity classes reported by users: Enantiomeric Impurities (Racemization) , Redox Intermediates (Aldehydes) , and Elimination Products (Styrenes) .[1][2]

Critical Impurity Profile

The following table summarizes the specific side-products you must monitor. These are not theoretical; they are established degradation pathways for 2-arylpropyl scaffolds.[1][2]

| Impurity Code | Chemical Name | Structure Description | Origin | Risk Level |

| IMP-A (Critical) | (2S)-2-(4-Butylphenyl)propan-1-ol | The Distomer (Enantiomer) | High | |

| IMP-B | (2R)-2-(4-Butylphenyl)propanal | The Aldehyde Intermediate | Incomplete reduction; moisture in hydride reagent.[1][2] | Medium |

| IMP-C | 2-(4-Butylphenyl)prop-1-ene | The "Styrene" Olefin | Acid-catalyzed dehydration during aggressive workup.[1][2] | Medium |

| IMP-D | (2R)-2-(4-Butylphenyl)propionic acid | Starting Material | Stoichiometric error; reagent decomposition.[1][2] | Low |

Reaction Pathway & Failure Points (Visualization)

The diagram below maps the reduction of (2R)-Butibufen to the target alcohol, highlighting exactly where the side-products diverge from the main pathway.

Figure 1: Mechanistic pathway showing the "Danger Zone" at the aldehyde stage where racemization (IMP-A) is most likely to occur.[1]

Troubleshooting Guides (Q&A)

Issue 1: "My product has a low enantiomeric excess (ee%), despite using 99% pure starting material."

Diagnosis: Racemization (Formation of IMP-A).[1][2]

The C2 position (benzylic

Corrective Protocol:

-

Switch Reagents: If using Borane-THF (BH

), be cautious.[1][2] While excellent for acids, the reaction exotherm can cause local heating. Lithium Aluminum Hydride (LiAlH -

Temperature Control: Perform the addition of the acid to the hydride (or vice versa) at 0°C or -10°C . Do not reflux unless absolutely necessary to drive the reaction to completion.

-

Quenching: Never quench a chiral reduction with strong acid and heat.[2] Use the Fieser method (Water, 15% NaOH, Water) or Glauber’s salt (Na

SO

Issue 2: "I see a carbonyl peak (~1720 cm⁻¹) in my IR spectrum after workup."

Diagnosis: Incomplete Reduction (Presence of IMP-B, the Aldehyde).[1][2] The reduction of the acid proceeds via the aldehyde. If the hydride source is "wet" (partially hydrolyzed) or used in insufficient stoichiometry, the reaction stalls at the aldehyde.

Diagnostic Steps:

-

TLC Check: The aldehyde usually runs faster (higher R

) than the alcohol but slower than the hydrocarbon impurities. -

H-NMR: Look for the diagnostic aldehyde proton doublet/singlet around 9.5–10.0 ppm .[1][2]

Solution:

-

Ensure your LiAlH

is fresh.[2] Old bottles often contain LiAlO -

Use a stoichiometric excess of 2.5 to 3.0 equivalents of hydride.[2]

-

Resubmission: You can treat the crude mixture with NaBH

in methanol to reduce the residual aldehyde to the target alcohol without affecting the already-formed product.

Issue 3: "My product contains a non-polar impurity that absorbs strongly in UV."

Diagnosis: Dehydration to the Styrene (IMP-C).[1][2]

The target alcohol is a primary alcohol, but it is homobenzylic (separated from the ring by one carbon). However, under strong acidic conditions (e.g., HCl workup, heating with H

Prevention:

-

Avoid Mineral Acids: Do not use 1M HCl to break the aluminum emulsion if possible. Use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) .[1][2] It solubilizes aluminum salts at neutral pH, preventing acid-catalyzed dehydration.[2]

-

Distillation Hazard: If purifying by distillation, ensure the pot temperature does not exceed 150°C, or use high vacuum to lower the boiling point. Prolonged heat can drive elimination.[2]

Standardized Synthesis Protocol (Self-Validating)

To minimize side-products, follow this optimized workflow.

Reagents:

Step-by-Step:

-

Preparation: Charge a flame-dried flask with LiAlH

(2.5 eq) and THF under Argon. Cool to 0°C .[2][4] -

Addition: Dissolve the starting acid in THF. Add this solution dropwise to the hydride slurry. Rationale: This "Inverse Addition" keeps the hydride in excess, preventing the buildup of the aldehyde intermediate which is prone to racemization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[2] Checkpoint: If starting material remains, do NOT reflux.[2] Add small aliquots of fresh LiAlH

. -

Quench (The Critical Step): Cool back to 0°C. Dilute with wet ether. Add Rochelle's Salt solution and stir vigorously for 2 hours until two clear layers form. Rationale: Avoids strong acid/base, preserving the chiral center and preventing dehydration.

-

Isolation: Separate layers, dry organic phase over MgSO

, and concentrate.

References

-

ChemicalBook. (2RS)-2-(4-Butylphenyl)propanoic acid Synthesis and Impurities. (Detailed impurity profiles for Butibufen precursors).

-

LGC Standards. Ibuprofen Impurity Profiling. (Identifies "Impurity P" as the alcohol derivative and "Impurity B" as the butyl-analog acid). [1][2]

-

Master Organic Chemistry. Reduction of Carboxylic Acids by LiAlH4: Mechanism and Side Reactions. (Authoritative guide on hydride reduction mechanisms).

-

National Institutes of Health (PubChem). Butibufen: Compound Summary and Pharmacology.[2] (Context on the parent drug molecule).

-

Cardiff University (ORCA).Mechanism of Racemization of 2-Arylpropionic Acids. (Detailed kinetic study on the lability of the

-proton in profens).

Sources

troubleshooting chiral HPLC separation of 2-(4-butylphenyl)propan-1-ol enantiomers

Ticket ID: #CHIRAL-BP-OH-001 Subject: Troubleshooting Enantioseparation of 2-(4-butylphenyl)propan-1-ol Assigned Specialist: Senior Application Scientist, Chiral Separations Group Status: Open

Executive Summary & Molecule Analysis

Welcome to the Chiral Application Support Center. You are attempting to separate the enantiomers of 2-(4-butylphenyl)propan-1-ol .

Before we troubleshoot, we must understand the "chiral environment" of your molecule.

-

Structural Class: 2-arylpropanol. This is the reduced alcohol form of the profen class (structurally analogous to Ibuprofen alcohol).

-

Chiral Center: Located at position C2 of the propyl chain.

-

Interaction Sites:

-

Hydroxyl Group (-OH): Hydrogen bond donor/acceptor.

-

Phenyl Ring:

- -

Butyl Chain: Steric bulk/hydrophobic interaction (distal to the chiral center).

-

The Challenge: Unlike their acid counterparts (e.g., Ibuprofen), chiral alcohols cannot form dimeric hydrogen-bonded species in the mobile phase. While this eliminates peak tailing caused by ionization issues, it reduces the "three-point interaction" strength, sometimes leading to lower resolution on older stationary phases.

Standard Method Development Protocol

If you are starting from scratch or seeing poor results, revert to this Gold Standard Screening Protocol . This system is validated for 2-arylpropionyl derivatives.

Phase A: Column Selection

For this specific alcohol, Polysaccharide-based columns are the industry standard due to their ability to form inclusion complexes with the aromatic ring while hydrogen bonding with the hydroxyl group.

| Priority | Column Name | Selector Chemistry | Why? |

| 1 (Primary) | CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Historically the highest selectivity for 2-arylpropanols due to its helical cavity fit. |

| 2 (Secondary) | CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity. Often resolves if AD-H fails. |

| 3 (Alternative) | CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Excellent for carbonyl-containing analogs, but often works surprisingly well for the alcohol derivatives. |

Phase B: Mobile Phase Composition (Normal Phase)

-

Base Solvent: n-Hexane (or n-Heptane).

-

Modifier: 2-Propanol (IPA) or Ethanol (EtOH).

-

Starting Ratio: 90:10 (Hexane:Alcohol).

-

Temperature: 25°C.

Critical Note: Do not use basic additives (DEA/TEA) or acidic additives (TFA) for this neutral alcohol unless you are using a column that was previously exposed to additives. Neutral alcohols separate best in neutral solvents.

Troubleshooting Guide (FAQs)

Issue 1: "I have two peaks, but they are merging (Resolution < 1.5)."

Diagnosis: The chiral recognition mechanism is engaging, but the thermodynamic difference between the enantiomers is insufficient at current conditions.

Solution Workflow:

-

Temperature Effect: Lower the column temperature to 10°C or 15°C .

-

Modifier Switch: Change from IPA to Ethanol .

-

Concentration Drop: Reduce modifier concentration to 98:2 (Hexane:IPA) .

Issue 2: "My elution order is the opposite of the literature."

Diagnosis: You are likely comparing your 2-(4-butylphenyl)propan-1-ol results to literature for Ibuprofen (acid) or using a different column generation (e.g., Immobilized vs. Coated).

Clarification:

-

Column Inversion: It is common for the elution order (R vs S) to flip when moving from an Amylose (AD) to a Cellulose (OD) column.

-

Structure Inversion: The elution order of the alcohol often differs from its corresponding acid because the hydrogen bonding mechanism changes (Acid=Dimer; Alcohol=Single donor).

-

Action: You must determine the absolute configuration using a polarimeter or circular dichroism (CD) detector coupled to the HPLC. Do not rely solely on retention time comparison with analogs.

Issue 3: "I see a ghost peak or baseline drift."

Diagnosis: The phenyl ring absorbs strongly at low UV, but 2-(4-butylphenyl)propan-1-ol is not highly conjugated.

Solution:

-

Wavelength: Ensure you are detecting at 220 nm (max absorption for simple phenyls) or 254 nm .

-

Solvent Cutoff: If using 220 nm, ensure your Hexane is HPLC Grade (UV cutoff < 200 nm). Lower grade hexane absorbs at 220 nm, causing drifting baselines during gradients or temperature fluctuations.

Interactive Troubleshooting Logic

The following diagram illustrates the decision process for optimizing your separation.

Caption: Logic flow for optimizing chiral resolution of 2-arylpropanols. Note that temperature reduction is often the most effective "quick fix" for this specific class of molecules.

Quantitative Reference Data

The following table summarizes expected performance based on structural analogs (Ibuprofenol/2-phenylpropan-1-ol) on polysaccharide columns.

| Variable | Condition A | Condition B | Impact on Resolution (Rs) |

| Stationary Phase | Amylose (AD-H) | Cellulose (OD-H) | High. Selectivity often flips. AD-H usually preferred for this specific alcohol. |

| Modifier | 2-Propanol (IPA) | Ethanol (EtOH) | Medium. EtOH reduces retention time but may sharpen peaks. |

| Temperature | 25°C | 5°C | High. Lower T drastically improves Rs for enthalpy-driven separations. |

| Loading | 10 µg | 100 µg | Medium. Chiral stationary phases have lower capacity than silica. Overloading causes fronting. |

References

-

Daicel Chiral Technologies. (2020).[4] Chiral Column Selection Guide for Aryl Alcohols. Retrieved from [Link]

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers: Developments of Polysaccharide-Based Chiral Stationary Phases. Chemical Society Reviews. Retrieved from [Link]

- Haginaka, J. (2001). Separation of Enantiomers of Ibuprofen and Related Compounds. Journal of Chromatography A.

-

Phenomenex. (2023).[5] Chiral HPLC Separation Strategies. Retrieved from [Link]

For further assistance, please reply with your chromatogram (including UV spectra) and current method conditions.

Sources

Technical Assistance Center: Acid Stability Profiling of (2R)-2-(4-Butylphenyl)propan-1-ol

Document ID: TAC-2026-BPPO-01 Subject: Degradation Mechanisms, Troubleshooting, and Stability Protocols under Acidic Conditions Audience: Analytical Chemists, Process Development Scientists, and Stability Officers Status: Active / Verified

Executive Summary & Chemical Context

Molecule: (2R)-2-(4-Butylphenyl)propan-1-ol

Class:

This guide addresses the stability profile of (2R)-2-(4-Butylphenyl)propan-1-ol (referred to herein as BPPO-OH ). While primary alcohols are often considered stable to simple hydrolysis,

The "Gotcha": Users often expect simple dehydration to a terminal alkene. However, the dominant pathway involves a 1,2-hydride shift leading to a tertiary benzylic carbocation, resulting in structural isomers (internal alkenes and tertiary alcohols) and complete racemization .

Mechanism of Degradation (The "Why")

The degradation of BPPO-OH in acidic media (e.g., 0.1N HCl,

The Pathway

-

Protonation: The hydroxyl group accepts a proton to form an alkyloxonium ion (

).[1] -

Concerted Rearrangement (The Critical Step): As the water molecule departs (creating a nascent primary carbocation), a hydride (

) on the adjacent C2 carbon shifts to C1.-

Driving Force: Transformation of a highly unstable primary carbocation into a stable tertiary benzylic carbocation .

-

-

Fate of the Cation:

-

Path A (Elimination): Loss of a proton from a methyl group yields the alkene 2-(4-butylphenyl)propene .

-

Path B (Hydration): Attack by water yields the tertiary alcohol 2-(4-butylphenyl)propan-2-ol .

-

Pathway Visualization

Figure 1: Acid-catalyzed degradation pathway of (2R)-2-(4-Butylphenyl)propan-1-ol showing the critical 1,2-hydride shift leading to the tertiary carbocation.

Troubleshooting Guide (Q&A)

This section addresses specific anomalies observed during HPLC/GC analysis of acid-stressed samples.

Scenario A: "I see a new peak with a significantly longer retention time (RRT > 1.5) on Reverse Phase HPLC."

Diagnosis: Formation of 2-(4-butylphenyl)propene (Impurity A).

-

Why: The elimination product (alkene) loses the polar hydroxyl group, making it significantly more hydrophobic (lipophilic) than the parent alcohol. It will retain much longer on C18 columns.

-

Confirmation: Check UV spectrum. The conjugation of the double bond with the phenyl ring will causing a bathochromic shift (red shift) and increased absorbance compared to the parent.

Scenario B: "My Chiral HPLC shows the main peak decreasing, but no enantiomer is appearing. Instead, I see a new achiral peak."

Diagnosis: Loss of Stereocenter via Rearrangement.

-

Why: The starting material is (2R). The 1,2-hydride shift destroys the chiral center at C2 to form a planar

carbocation. The resulting products (alkene and tertiary alcohol) are achiral or racemic. You are not seeing "racemization" of the starting material; you are seeing conversion to an achiral degradant. -

Action: Do not confuse degradation with racemization. The parent molecule likely retains its configuration until it degrades.

Scenario C: "Mass Balance is low (recovery < 90%) after acid stress."

Diagnosis: Volatility of the Alkene.

-

Why: The alkene degradant (Impurity A) has a lower boiling point and higher vapor pressure than the alcohol. If you are stressing at high temperatures (>60°C) or using vacuum concentration during sample prep, you may be losing the alkene.

-

Fix: Use a closed vessel for stress testing. Avoid rotary evaporation; inject the stress solution directly after neutralization and dilution.

Scenario D: "I see a peak with Mass (M+) = Parent + 18, but it's not the starting material."

Diagnosis: Hydration to the Tertiary Alcohol (Impurity B).

-

Why: The tertiary carbocation can react with water.[1][2][3] This reforms an alcohol, but it is the tertiary isomer (2-(4-butylphenyl)propan-2-ol), not the primary parent.

-

differentiation: In GC-MS, the tertiary alcohol will show a distinct fragmentation pattern (loss of methyl radical is favorable) compared to the primary alcohol.

Data Summary: Key Degradants

| Compound | Structure Description | Relative Polarity (HPLC) | Formation Mechanism |

| Parent (BPPO-OH) | Primary Alcohol | Medium | N/A |

| Impurity A | 2-(4-butylphenyl)propene | Low (High RT) | Acid-catalyzed Dehydration (E1) |

| Impurity B | 2-(4-butylphenyl)propan-2-ol | Medium-Low | Hydration of rearranged cation |

| Impurity C | Dimeric Ether (Bis-ether) | Low (Very High RT) | Intermolecular |

Standard Operating Procedure: Acid Stress Testing

Objective: To force degradation of BPPO-OH to identify potential stability liabilities during drug substance manufacturing.

Reagents

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH).

-

Acid: 1.0 N Hydrochloric Acid (HCl).

-

Neutralizer: 1.0 N Sodium Hydroxide (NaOH).

Protocol

-

Preparation: Prepare a 1.0 mg/mL stock solution of BPPO-OH in ACN.

-

Stress Condition:

-

Mix 5.0 mL of Stock Solution with 5.0 mL of 1.0 N HCl .

-